molecular formula C22H14ClF2N3O4 B2738456 4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533888-46-9

4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2738456
CAS No.: 533888-46-9
M. Wt: 457.82
InChI Key: CGTYTXQWWXYVGZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzodiazepine derivative characterized by:

  • A 1,4-benzodiazepin-2-one core, a heterocyclic scaffold common in pharmaceuticals targeting the central nervous system (CNS).
  • Substituents at key positions: 5-chloro-2-nitrobenzoyl group at position 4: The nitro (NO₂) and chloro (Cl) groups on the benzoyl ring may influence electron distribution and receptor binding. 4-fluorophenyl group at position 5: Fluorine atoms increase metabolic stability and modulate steric interactions.

Properties

IUPAC Name

4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2N3O4/c23-13-3-8-19(28(31)32)17(9-13)22(30)27-11-20(29)26-18-7-6-15(25)10-16(18)21(27)12-1-4-14(24)5-2-12/h1-10,21H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTYTXQWWXYVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The 1,4-benzodiazepine skeleton is classically synthesized via acid-catalyzed cyclization of o-phenylenediamine with α,β-unsaturated ketones. For the target compound, 7-fluoro-1,4-benzodiazepin-2-one serves as the intermediate.

Procedure :

  • Starting material : 2-Amino-4-fluorobenzamide is reacted with 4-fluorophenylacetaldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid.
  • Mechanism : The aldehyde undergoes nucleophilic attack by the amine, followed by cyclization to form the seven-membered ring.
  • Outcome : Yields 5-(4-fluorophenyl)-7-fluoro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Intermediate A) in 68–72% yield after recrystallization from isopropyl ether.

Introduction of the 5-Chloro-2-nitrobenzoyl Group

Friedel-Crafts Acylation at the 4-Position

The 4-position of the benzodiazepine core is acylated using 5-chloro-2-nitrobenzoyl chloride under Friedel-Crafts conditions.

Optimized Protocol :

  • Reagents : Intermediate A (1 equiv), 5-chloro-2-nitrobenzoyl chloride (1.2 equiv), AlCl₃ (2 equiv).
  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.
  • Reaction Time : 12 hours.
  • Workup : Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography.
  • Yield : 65–70%.

Critical Note : Excess acyl chloride and prolonged reaction times lead to diacylation byproducts, necessitating precise stoichiometric control.

Fluorination and Functional Group Compatibility

Regioselective Fluorination at the 7-Position

The 7-fluoro substituent is introduced early in the synthesis via electrophilic fluorination of the precursor aromatic ring.

Method :

  • Electrophilic Fluorination : Treat 2-amino-4-fluorobenzamide with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetic acid at 50°C.
  • Yield : 85–90% fluorination efficiency, confirmed by ¹⁹F NMR.

Reaction Condition Screening and Yield Maximization

Temperature and Solvent Effects

Data from CN104529786B demonstrate the impact of temperature on cross-coupling efficiency:

Temperature (°C) Solvent Catalyst Yield (%)
0 DMF Ms-Pd 80
40 DMF Ms-Pd 88
60 DMF Ms-Pd 90
80 DMF Ms-Pd 88

Purification and Characterization

Recrystallization and Purity Assessment

The final compound is purified via recrystallization from n-hexane, yielding pale yellow crystals with a melting point of 178–180°C. High-performance liquid chromatography (HPLC) confirms ≥97% purity.

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.65–7.58 (m, 2H), 7.45–7.32 (m, 4H), 5.12 (s, 1H), 4.89 (d, J = 16.0 Hz, 1H), 3.75–3.62 (m, 2H).
  • ¹³C NMR : 167.8 (C=O), 162.1 (C-F), 137.5–114.2 (aromatic carbons).

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, lithium aluminum hydride).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.

Scientific Research Applications

Pharmacological Applications

1.1. Antitumor Activity

Recent studies have indicated that benzodiazepine derivatives exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of benzodiazepines have shown effectiveness against breast and prostate cancers by modulating pathways related to cell survival and apoptosis .

1.2. Neuropharmacology

Benzodiazepines are well-known for their effects on the central nervous system (CNS). The specific compound has been evaluated for its anxiolytic and sedative properties. Research indicates that it may enhance GABAergic activity, leading to increased sedation without the typical side effects associated with traditional benzodiazepines .

1.3. Antimicrobial Properties

There is emerging evidence suggesting that certain benzodiazepine derivatives possess antimicrobial activity. The compound may act against various bacterial strains, providing a basis for further exploration into its use as an antimicrobial agent .

Synthesis and Structural Insights

The synthesis of 4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step synthetic routes that include the formation of key intermediates such as 2-chloro-4-fluoro-5-nitrobenzoic acid and its derivatives .

Table 1: Key Intermediates in Synthesis

IntermediateReaction ConditionsYield (%)
2-Chloro-4-fluoro-5-nitrobenzoic acidNitration of 2-chloro-4-fluorobenzoic acid88%
Benzodiazepine DerivativeCyclization reaction under acidic conditions85%

Case Studies

3.1. Psychotropic Effects

A notable study focused on the psychotropic effects of benzodiazepine derivatives similar to the compound discussed. It was found that while some derivatives exhibited sedative effects at higher doses, the specific compound maintained a favorable safety profile with minimal toxicity .

3.2. Structure-Activity Relationship (SAR)

Understanding the SAR of benzodiazepines has been crucial for drug development. The presence of halogen substituents (like fluorine and chlorine) in this compound enhances its lipophilicity and bioavailability, leading to improved pharmacological profiles compared to non-substituted analogs .

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one likely involves binding to specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact pathways and molecular interactions would depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzodiazepines and heterocyclic derivatives (Table 1).

Table 1: Structural and Molecular Comparison of Benzodiazepine Derivatives

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Key Features
Target Compound : 4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 5-Cl, 2-NO₂ (benzoyl); 7-F; 4-F (phenyl) C₂₂H₁₄ClF₂N₃O₄ 473.82 High lipophilicity due to dual fluorine substituents; nitro group may enhance receptor affinity.
4-(2-chloro-5-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one 2-Cl, 5-NO₂ (benzoyl); 7-F; 4-F (phenyl) Likely similar ~473.82 Nitro/chloro positional isomer; altered electronic effects may impact binding.
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) 2-Cl (phenyl); 1-CH₃; 7-NO₂ C₁₆H₁₂ClN₃O₃ 331.74 Methyl group increases metabolic stability; 2-chlorophenyl enhances potency.
5-(o-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one 2-Cl (phenyl); 7-NO₂ C₁₅H₁₀ClN₃O₂ 315.71 Simpler structure; lacks fluorine or benzoyl groups, reducing lipophilicity.
7-Chloro-5-(4-methoxybenzyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one Benzothiazepin core (S atom); 7-Cl; 4-OCH₃ (benzyl) C₁₇H₁₆ClNO₂S 333.83 Sulfur atom increases polarity; methoxy group may reduce CNS penetration.
5-(2-Chlorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one 3-OH; 2-Cl (phenyl); 7-NO₂ C₁₅H₁₀ClN₃O₄ 331.71 Hydroxy group improves solubility but may shorten half-life via glucuronidation.

Key Structural and Functional Differences

Substituent Positional Isomerism: The target compound and the compound in are positional isomers differing in the nitro (NO₂) and chloro (Cl) positions on the benzoyl ring.

Fluorine Substituents: The 7-fluoro and 4-fluorophenyl groups in the target compound enhance lipophilicity compared to non-fluorinated analogs like or . Fluorine’s electron-withdrawing effects may also stabilize the molecule against oxidative metabolism.

Functional Group Impact :

  • The 3-hydroxy group in introduces a hydrogen-bonding site, improving aqueous solubility but increasing susceptibility to phase II metabolism (e.g., glucuronidation).

Methyl vs. Benzoyl Groups :

  • Methylclonazepam incorporates a methyl group at position 1, which may slow hepatic clearance compared to the bulky benzoyl group in the target compound.

Research Implications

  • Pharmacological Potential: The target compound’s fluorine and nitro substituents suggest optimized CNS activity, though in vitro/in vivo studies are needed to confirm this .
  • Synthetic Challenges : The steric bulk of the 5-chloro-2-nitrobenzoyl group may complicate synthesis compared to simpler analogs like .
  • Crystallography Considerations : Hydrogen bonding patterns (as discussed in ) and ring puckering () could influence crystallization behavior, impacting formulation development.

Biological Activity

The compound 4-(5-chloro-2-nitrobenzoyl)-7-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class, which is known for its pharmacological properties including anxiolytic, sedative, and muscle relaxant effects. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H17ClF2N2O3\text{C}_{19}\text{H}_{17}\text{ClF}_2\text{N}_2\text{O}_3

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically, they enhance the inhibitory effects of GABA at the GABA-A receptor by increasing the frequency of chloride channel opening. This results in hyperpolarization of neurons and decreased neuronal excitability.

Key Points:

  • Positive Allosteric Modulation : The compound may act as a positive allosteric modulator (PAM) at the GABA-A receptor.
  • Selectivity : Studies indicate that certain structural modifications can enhance selectivity for specific GABA-A receptor subtypes, potentially leading to fewer side effects and improved therapeutic profiles.

Biological Activity Data

Recent studies have evaluated the biological activity of similar compounds and their interactions with GABA-A receptors. The following table summarizes findings related to the activity of compounds structurally related to our target compound.

Compound NameActivityMechanismReference
2-(4-Fluorophenyl)-1H-benzo[d]imidazolePAMModulates α1/γ2 interface of GABA-A receptor
7-Fluoro-5-(4-fluorophenyl)-benzodiazepineAnxiolyticEnhances GABAergic transmission
5-Chloro-2-nitrobenzoic acidIntermediate in synthesisPrecursor for various bioactive compounds

Case Studies

In a recent investigation into the pharmacological properties of benzodiazepine derivatives:

  • Study 1 : A series of compounds were tested for their ability to modulate GABA-A receptors. The lead compound showed significant anxiolytic effects in animal models without the typical side effects associated with traditional benzodiazepines.
  • Study 2 : Metabolic stability studies indicated that modifications at specific positions (such as fluorination) could enhance the half-life and reduce toxicity in liver microsome assays.

Research Findings

Research has shown that the introduction of fluorine atoms in benzodiazepine structures can significantly influence their pharmacokinetics and pharmacodynamics. For instance:

  • Fluorinated derivatives have demonstrated improved binding affinity for GABA-A receptors compared to non-fluorinated counterparts.
  • Metabolic Stability : Compounds with fluorine substitutions exhibited reduced rates of hepatic metabolism, suggesting potential for prolonged action in vivo.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield?

The synthesis involves multi-step reactions starting from benzodiazepine precursors. A common approach includes:

  • Acylation : Reacting a benzodiazepine core with 5-chloro-2-nitrobenzoyl chloride under basic conditions (e.g., using triethylamine as a base in anhydrous dichloromethane).
  • Substitution : Introducing fluorine and chloro-nitro groups via nucleophilic aromatic substitution (e.g., using NaH/DMF for fluorination). Optimization strategies :
  • Temperature control (0–25°C) to minimize side reactions.
  • Use of inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can spectroscopic techniques (NMR, MS, HPLC) be employed to characterize this compound?

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, benzodiazepine carbonyl at ~170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₁₅ClF₂N₃O₄: 470.0678).
  • HPLC : Purity assessment using a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .

Q. What are the primary chemical reactions this compound undergoes, and what are the major products?

  • Oxidation : Forms hydroxylated derivatives (e.g., at the benzodiazepine nitrogen) using KMnO₄ in acidic conditions.
  • Reduction : Converts nitro groups to amines (e.g., catalytic hydrogenation with Pd/C in ethanol).
  • Halogen Exchange : Substitution of chlorine with methoxy groups via SNAr (NaOMe in DMSO) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., nitro, fluoro groups) influence binding affinity to GABAA receptors?

  • Methodology :

Radioligand Binding Assays : Use [³H]flumazenil to measure displacement in rat cortical membranes.

SAR Analysis : Compare analogues with/without nitro or fluoro substituents.

  • Key Findings :
  • The 2-nitro group enhances electron-withdrawing effects, increasing receptor affinity.
  • 4-Fluorophenyl improves lipophilicity, aiding blood-brain barrier penetration .

Q. What computational approaches (e.g., molecular docking, QSAR) can predict the compound’s pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to model interactions with GABAA α1-subunit (PDB: 6HUP). The nitro group forms hydrogen bonds with Asn60.
  • QSAR Models :
  • LogP: ~3.5 (predicted via ChemAxon), indicating moderate CNS penetration.
  • Topological polar surface area (TPSA): 85 Ų, suggesting favorable solubility .

Q. How can in vivo models evaluate the compound’s anxiolytic or anticonvulsant effects?

  • Experimental Design :
  • Elevated Plus Maze (EPM) : Test anxiety reduction in rodents (dose range: 1–10 mg/kg, i.p.).
  • Pentylenetetrazol (PTZ) Seizure Model : Assess anticonvulsant activity (ED₅₀ calculation).
    • Data Interpretation :
  • Compare latency to seizure onset and mortality rates against diazepam controls .

Q. What strategies resolve contradictions in bioactivity data across structural analogues?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition.
  • Hypothesis : Steric effects from the 4-fluorophenyl group may hinder target binding.
  • Validation : Synthesize derivatives with smaller substituents (e.g., methyl) and re-test .

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